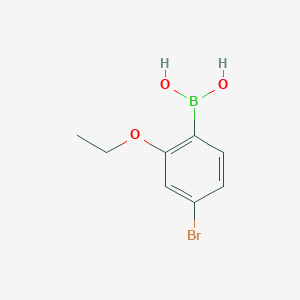

4-Bromo-2-ethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-bromo-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXNHLXMUMYKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethoxyphenylboronic Acid and Analogues

Established Reaction Pathways for Arylboronic Acid Formation

The creation of the carbon-boron bond in arylboronic acids is a cornerstone of their synthesis. Historically, this has been achieved through the reaction of organometallic compounds with borate (B1201080) esters.

Grignard Reagent-Mediated Boronation Approaches

A widely utilized method for preparing arylboronic acids involves the use of Grignard reagents. ucalgary.ca This approach typically starts with an aryl halide, such as 1-bromo-3-ethoxy-5-bromobenzene, which is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding aryl Grignard reagent. ucalgary.ca This organomagnesium compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid.

A general and convenient protocol involves the electrophilic borylation of aryl Grignard reagents prepared from arylbromides. This can be achieved by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by a magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). organic-chemistry.org These methods allow for the synthesis of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org The reaction of Grignard reagents with diisopropylaminoborane (B2863991) at ambient temperature also provides a route to the corresponding boronic acids after hydrolysis. clockss.org

Under Barbier-type conditions, where the Grignard reagent is generated in situ, a variety of aryl halides can be smoothly converted to their corresponding boronate esters in high yields. google.com This one-pot procedure is advantageous as it can avoid the formation of Wurtz coupling byproducts. google.com

Organolithium Reagent-Based Boronation Methodologies

Similar to the Grignard approach, organolithium reagents serve as potent nucleophiles for the synthesis of arylboronic acids. The process, often termed lithiation-borylation, involves the generation of an aryllithium species by reacting an aryl halide with an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgillinois.edu This is typically performed at low temperatures to prevent side reactions. The resulting aryllithium compound is then quenched with a borate ester, followed by hydrolysis, to afford the arylboronic acid. illinois.edu

The lithiation-borylation strategy is highly valued for its ability to perform stereospecific reactions with high fidelity. illinois.edu The mechanism involves the coordination of the organolithium compound to the trigonal boronate ester, forming a tetrahedral borate intermediate which then rearranges to the homologated product. illinois.edu This method has been successfully used to convert aryl and vinyl iodides and bromides into the corresponding organolithium compounds, a reaction that is often very fast and proceeds at temperatures ranging from -60 to -120 °C. wikipedia.org

Transition Metal-Catalyzed C-H Borylation Strategies

More recently, transition metal-catalyzed C-H bond activation and borylation has emerged as a powerful and atom-economical method for synthesizing arylboronic acids. nih.govresearchgate.net This approach avoids the pre-functionalization required for Grignard or organolithium-based methods. nih.gov Iridium-based catalysts are particularly prominent in this field, effectively catalyzing the direct borylation of arene C-H bonds. researchgate.netnih.gov Rhodium catalysts have also been employed for C-H borylation, with the mechanism often involving a Rh-mono boryl complex as the active catalytic intermediate. nih.gov

These catalytic systems offer the potential for regioselective borylation, which can be controlled by the design of the catalyst and ligands. nih.govresearchgate.net While ortho-borylation is more common, methods for remote borylation at meta and para positions are being developed, often utilizing sterically demanding ligands to direct the catalyst to less accessible C-H bonds. nih.govresearchgate.net Earth-abundant metals like iron are also being explored as more sustainable alternatives to precious metal catalysts for C(sp²)-H borylation reactions. nih.govmdpi.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and yield of arylboronic acid synthesis, careful optimization of reaction parameters is crucial. This includes the strategic use of additives and the precise control of temperature and solvent.

Influence of Stoichiometric and Catalytic Additives on Reaction Efficiency

Additives can have a significant impact on the outcome of borylation reactions. In Grignard-based syntheses, the addition of lithium chloride (LiCl) can facilitate the formation of the Grignard reagent from arylbromides, leading to excellent yields. organic-chemistry.org

In transition metal-catalyzed reactions, the choice of ligand is critical for controlling reactivity and selectivity. researchgate.net For instance, phosphine (B1218219) ligands and bipyridine-based ligands have been instrumental in developing effective iridium-catalyzed C-H borylation reactions. researchgate.net The use of a hindered lipophilic base in palladium-catalyzed borylation of aryl bromides in water has been shown to ensure good yields. organic-chemistry.org Furthermore, the addition of an external acid, such as trifluoroacetic acid, can improve reaction conversion in certain contexts by facilitating deprotection steps. researchgate.net

| Additive/Catalyst | Reaction Type | Effect | Reference |

| Lithium Chloride (LiCl) | Grignard-mediated boronation | Facilitates Grignard reagent formation, leading to excellent yields. | organic-chemistry.org |

| Phosphine/Bipyridine Ligands | Iridium-catalyzed C-H borylation | Controls reactivity and selectivity. | researchgate.net |

| Hindered Lipophilic Base | Palladium-catalyzed borylation | Ensures good yields in aqueous media. | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | General | Can improve reaction conversion by facilitating deprotection. | researchgate.net |

| Potassium 2-ethylhexanoate | Palladium-catalyzed borylation | Minimizes inhibitory effects of acetate (B1210297), allowing for lower catalyst loading and milder conditions. | organic-chemistry.org |

Temperature and Solvent Effects on Synthetic Outcomes

Temperature and solvent are fundamental parameters that dictate the success of a synthetic transformation. In Grignard and organolithium-based boronations, low temperatures are often essential to prevent unwanted side reactions and decomposition of the organometallic intermediates. wikipedia.org For example, a convenient protocol for Grignard-mediated boronation is conducted at 0°C. organic-chemistry.org

The choice of solvent is equally critical. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard for Grignard and organolithium reactions due to their ability to solvate the organometallic species. ucalgary.cawikipedia.org In some modern catalytic systems, reactions can even be performed in water, offering a more environmentally friendly approach. organic-chemistry.org The screening of solvents is a common optimization strategy, with studies showing that a solvent like dichloroethane can be the best choice for maximizing yield in specific reactions. researchgate.net The temperature can also be a tool to drive reactions to completion, with some processes requiring elevated temperatures to achieve good yields. acs.org For instance, in certain Chan-Lam N-arylation reactions using arylboronic acids, a temperature of 65°C in methanol (B129727) was found to be optimal. researchgate.net

| Parameter | Influence on Synthetic Outcome | Example | Reference |

| Temperature | |||

| Low Temperature (e.g., -120 to 0°C) | Prevents side reactions and decomposition of organometallic intermediates. | Organolithium-based boronation. | wikipedia.org |

| Elevated Temperature (e.g., 65 to 90°C) | Can be necessary to drive reactions to completion and achieve high yields. | Chan-Lam N-arylation; Arylboronic acid catalyzed C-alkylation. | acs.orgresearchgate.net |

| Solvent | |||

| Ethereal Solvents (e.g., THF, Diethyl Ether) | Standard for Grignard and organolithium reactions due to good solvation of organometallic species. | Grignard reagent formation. | ucalgary.ca |

| Dichloroethane | Can be the optimal solvent for maximizing yield in specific reactions. | Optimization study for primary aromatic amine synthesis. | researchgate.net |

| Water | Enables more environmentally friendly reaction conditions in some modern catalytic systems. | Palladium-catalyzed borylation of aryl bromides. | organic-chemistry.org |

| Methanol | Used as a solvent in specific catalytic reactions like Chan-Lam N-arylation. | Chan-Lam coupling of arylboronic acids. | researchgate.net |

Challenges and Innovations in Scalable Research Synthesis

The inherent characteristics of boronic acids present specific challenges during their synthesis and storage, especially when scaling up from laboratory to industrial production. These challenges primarily revolve around the compound's stability and the tendency to form oligomeric species.

A significant challenge in the handling and synthesis of boronic acids, including 4-bromo-2-ethoxyphenylboronic acid, is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. chemicalbook.comwikipedia.org This reversible reaction is thermally driven and can be facilitated by the presence of a dehydrating agent. chemicalbook.comwikipedia.org The formation of boroxine (B1236090) alters the reactivity and physical properties of the boronic acid, which can be problematic in subsequent reactions where precise stoichiometry is crucial.

The formation of boroxine is an entropically driven process, as it involves the release of three molecules of water for every molecule of boroxine formed. researchgate.net This implies that at higher temperatures, the equilibrium will shift towards the boroxine.

Strategies to mitigate boroxine formation and instability include:

Control of Water Content: Since boroxine formation is a dehydration process, maintaining a certain level of water in the reaction or storage medium can shift the equilibrium back towards the boronic acid. researchgate.net

Formation of Boronate Esters: A common strategy to stabilize boronic acids is to convert them into boronate esters, for example, by reaction with diols like pinacol (B44631) or N-methyldiethanolamine (MIDA). researchgate.net These esters are generally more stable and less prone to oligomerization. The MIDA boronates are particularly noteworthy for their stability and compatibility with a wide range of reaction conditions, allowing for the controlled release of the boronic acid when needed. researchgate.net

Formation of Boralactones: For enhanced oxidative stability, particularly in biological contexts, intramolecular ligation can be employed. The formation of a boralactone, where a neighboring carboxyl group coordinates to the boron atom, has been shown to significantly increase stability by diminishing the electron density on boron. nih.gov

Formation of Trifluoroborate Salts: Conversion of the boronic acid to its corresponding potassium trifluoroborate salt (R-BF3K) can also enhance stability and ease of handling. These salts are often crystalline solids that are less prone to dehydration and can be used directly in many cross-coupling reactions.

A summary of thermodynamic parameters for the formation of tris(4-substituted phenyl)boroxines from the corresponding phenylboronic acids in CDCl₃ is presented below. While specific data for this compound is not available, the data for related compounds illustrates the influence of electronic effects.

| Substituent (R) | Keq (M⁻²) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |

| OMe | 1.8 | 10.5 | 31.9 |

| Me | 0.9 | 12.3 | 34.8 |

| H | 0.3 | 14.3 | 37.8 |

| Cl | 0.1 | 16.1 | 41.2 |

| CF₃ | 0.04 | 18.2 | 45.3 |

| This table is generated based on data for para-substituted phenylboronic acids and serves to illustrate the general trend of electronic effects on boroxine formation. researchgate.net |

Obtaining research-grade this compound with high purity is essential for its successful application in sensitive reactions like Suzuki-Miyaura cross-couplings. Impurities, such as the corresponding boroxine or byproducts from the synthesis, can negatively impact reaction yields and catalyst performance.

Common and advanced purification techniques include:

Recrystallization: This is a fundamental technique for purifying solid boronic acids. The choice of solvent is critical, with solvents like water, benzene (B151609), dichloroethane, and ethyl acetate being reported for various boronic acids. researchgate.netreddit.com For boronic acids that are difficult to crystallize, cooling crystallization under vacuum can be employed. google.com

Acid-Base Extraction/Derivatization: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. google.com This allows for their separation from non-acidic impurities by extraction. The pure boronic acid can then be regenerated by acidification. google.com

Chromatography:

Silica (B1680970) Gel Chromatography: While commonly used, the purification of boronic acids on silica gel can be challenging due to their polarity and potential for interaction with the stationary phase. researchgate.net Using a mobile phase containing a small amount of a modifier like acetic acid or triethylamine (B128534) can sometimes improve separation. researchgate.net

Alumina (B75360) Chromatography: For certain boronate esters, neutral alumina has been found to be an effective stationary phase. researchgate.net

Reversed-Phase Chromatography (C18): This technique is suitable for the purification of polar compounds, but challenges with retaining and separating boronic acids have been reported. reddit.com

Selective Adsorption: The use of materials that can selectively bind to boronic acids or their impurities is an emerging purification strategy. For instance, boronic acid-modified magnetic particles have been used for the purification of glycoproteins, demonstrating the principle of selective binding. nih.gov

Formation and Purification of Derivatives: As mentioned earlier, converting the crude boronic acid to a more stable and easily purifiable derivative, like a diethanolamine (B148213) adduct or a pinacol ester, can be an effective strategy. reddit.com These derivatives can often be purified by recrystallization or chromatography, and the pure boronic acid can be subsequently liberated.

A comparison of common purification techniques for boronic acids is provided below.

| Purification Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Scalable, cost-effective. | Not suitable for all compounds (e.g., oils), may not remove all impurities. researchgate.netreddit.com |

| Acid-Base Extraction | Conversion to a salt to facilitate separation between aqueous and organic phases. | Can remove non-acidic impurities effectively. | Requires use of acids and bases, may not be suitable for sensitive compounds. google.com |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for compound degradation on the column. researchgate.net |

| Derivative Formation | Conversion to a stable, easily purifiable intermediate. | Can improve stability and handling, allows for purification of otherwise difficult compounds. | Requires additional reaction and deprotection steps, which can lower the overall yield. reddit.com |

Reactivity Profiles and Mechanistic Investigations in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and 4-Bromo-2-ethoxyphenylboronic acid serves as a key building block in this context. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for constructing biaryl and substituted aromatic structures.

Suzuki-Miyaura Coupling: Fundamental Principles and Applications

The Suzuki-Miyaura reaction is a widely practiced cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-containing reagents. illinois.edu The reaction fundamentally involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wwjmrd.com

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. researchgate.net The specific attributes of this compound, including the electron-donating ethoxy group and the bromo substituent, influence its reactivity and the properties of the resulting coupled products.

The versatility of the Suzuki-Miyaura coupling is evident in its broad substrate scope. This compound can be effectively coupled with a wide array of aryl halides and pseudohalides. The reactivity of the halide partner generally follows the order: I > OTf > Br >> Cl. wwjmrd.com This allows for chemoselective couplings when multiple different leaving groups are present in a molecule. mobt3ath.com

Research has demonstrated the successful coupling of various aryl bromides and chlorides with boronic acids under optimized conditions. For instance, sterically demanding aryl halides, including di-ortho-substituted variants, have been successfully coupled with boronic acids, showcasing the robustness of the methodology. rsc.org The reaction is not limited to simple aryl halides; complex heterocyclic halides are also viable coupling partners, leading to the synthesis of diverse heteroaromatic structures. nih.gov

Table 1: Representative Examples of Aryl Halides and Pseudohalides in Suzuki-Miyaura Coupling

| Aryl Halide/Pseudohalide | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Aryl Bromide | Phenylboronic acid | Pd(OAc)2 / SPhos | Biaryl |

| Aryl Chloride | Arylboronic acid | Pd-NHC complexes | Biaryl |

| Aryl Iodide | Arylboronic acid | Pd(PPh3)4 | Biaryl |

| Aryl Triflates | Arylboronic acid | Pd(OAc)2 / Phosphine (B1218219) ligand | Biaryl |

| Heteroaryl Bromide | Heteroarylboronic acid | Pd(PPh3)4 | Heterobiaryl |

The performance of the Suzuki-Miyaura coupling is heavily dependent on the choice of ligand and palladium precursor. The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. nih.gov Over the years, a vast number of ligands have been developed to improve the efficiency, scope, and conditions of the reaction.

Electron-rich and sterically bulky phosphine ligands, such as SPhos, have shown exceptional activity, enabling couplings of challenging substrates like aryl chlorides at room temperature and with low catalyst loadings. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, with some PEPPSI-type Pd-NHC complexes demonstrating high recyclability and activity for couplings of aryl chlorides and bromides. nih.gov The development of specialized ligands has been instrumental in expanding the utility of the Suzuki-Miyaura reaction to include sterically hindered and electronically diverse substrates. rsc.orgnih.gov Furthermore, ligand-free systems, often utilizing palladium nanoparticles or palladium acetate (B1210297), have been developed for specific applications, offering advantages in terms of cost and simplicity. researchgate.net

Table 2: Selected Ligands for Suzuki-Miyaura Coupling

| Ligand Type | Example | Key Features |

|---|---|---|

| Biaryl Phosphines | SPhos | High activity for hindered substrates, room temperature reactions |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type | Good for aryl chlorides, potential for recyclability |

| Buchwald-type Phosphines | DavePhos, XPhos | Broad applicability, high efficiency |

| Ferrocenyl Phosphines | dppf | Robust and widely used for various couplings |

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. nih.gov For many years, the precise mechanism of this step remained a subject of debate. illinois.edu

Two primary pathways have been proposed:

Path A (Boronate Pathway): The boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. nih.gov

Path B (Oxo-Palladium Pathway): The arylpalladium(II) halide complex first undergoes ligand exchange with the base (e.g., hydroxide) to form an arylpalladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. nih.gov

Recent mechanistic studies, including low-temperature rapid injection NMR spectroscopy and kinetic analyses, have provided significant clarity. illinois.edunih.gov These studies have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu The evidence strongly suggests that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between the palladium hydroxo complex and the boronic acid (Path B) is the dominant pathway for transmetalation. nih.gov However, the operative pathway can be influenced by the specific reaction conditions, including the nature of the base, solvent, and the presence of additives like phase-transfer catalysts. nih.gov

Other Metal-Mediated Carbon-Carbon Bond Formations

While the Suzuki-Miyaura coupling is the most prominent application, the principles of palladium-catalyzed cross-coupling can be extended to other carbon-carbon bond-forming reactions involving this compound or its derivatives. The reactivity of the carbon-bromine bond on the molecule allows it to participate as an electrophilic partner in other named reactions, though specific examples directly utilizing this compound are less commonly documented in broad reviews. The boronic acid moiety can also, in principle, be utilized in other coupling reactions that employ organoboron reagents.

Carbon-Heteroatom (C-N, C-O) Bond Forming Reactions

The versatility of palladium catalysis extends beyond the formation of carbon-carbon bonds to include the construction of carbon-heteroatom bonds, such as C-N and C-O bonds. The Buchwald-Hartwig amination is a key example of a palladium-catalyzed C-N bond-forming reaction, where an aryl halide is coupled with an amine. tcichemicals.com While the primary focus of this compound is its use as a nucleophilic partner in Suzuki couplings, the aryl bromide functionality within the molecule makes it a suitable electrophilic substrate for such C-N bond formations. This would involve reacting this compound with an amine in the presence of a suitable palladium catalyst and a strong base. tcichemicals.com

Similarly, palladium-catalyzed C-O bond formation, or etherification, can be achieved by coupling an aryl halide with an alcohol or phenol. Again, the bromo-substituted position of this compound could serve as the electrophilic site for such a transformation, allowing for the introduction of an additional alkoxy or aryloxy group. These C-N and C-O bond-forming reactions significantly broaden the synthetic utility of this compound, enabling its incorporation into a wider range of complex molecular architectures.

Other Reaction Pathways Involving the Boronic Acid Moiety

Beyond the well-known Suzuki-Miyaura cross-coupling, the boronic acid moiety of this compound participates in a range of other important organic transformations.

Ipso-Amidation with Nitriles

A notable reaction pathway for arylboronic acids, including the 2-ethoxy-substituted analogue, is the ipso-amidation with nitriles. sigmaaldrich.com This transformation involves the direct replacement of the boronic acid group with an amide functionality. The reaction typically proceeds in the presence of a suitable catalyst and involves the nucleophilic attack of the nitrile nitrogen onto the electrophilic carbon atom bearing the boronic acid. The ethoxy group at the ortho position can influence the reaction rate and yield through both steric and electronic effects.

Oxidative Coupling Reactions via C-H Arylation

This compound can also participate in oxidative coupling reactions through C-H arylation. In these reactions, the arylboronic acid couples with a C-H bond of another aromatic or heteroaromatic compound, forming a new carbon-carbon bond. This process, often catalyzed by transition metals like palladium, offers an atom-economical approach to the synthesis of biaryl compounds. The presence of the bromine and ethoxy substituents on the phenyl ring of the boronic acid can direct the regioselectivity of the C-H activation and subsequent coupling. The related compound, 2-ethoxyphenylboronic acid, is documented to be involved in oxidative coupling via C-H arylation. sigmaaldrich.com

Derivatization to Boronate Esters and Cyclic Triolborates for Modified Reactivity

To modulate its reactivity and stability, this compound can be derivatized into boronate esters and cyclic triolborates. The reaction with diols, such as pinacol (B44631), affords the corresponding pinacol boronate ester. These esters often exhibit enhanced stability towards air and moisture compared to the free boronic acid, making them easier to handle and purify.

Cyclic triolborates, formed by the reaction with triols, are another important class of derivatives. These anionic species can exhibit different reactivity profiles in cross-coupling reactions compared to the neutral boronic acid or its esters. The formation of these derivatives alters the steric and electronic environment around the boron center, which can be strategically utilized to control the outcome of subsequent chemical transformations.

Stereoelectronic Effects of Aromatic Substituents on Reactivity

The reactivity of the aromatic ring and the boronic acid moiety in this compound is significantly influenced by the stereoelectronic properties of the bromine and ethoxy substituents.

Influence of the Bromine Atom on Aromatic Reactivity

The bromine atom, located at the para-position to the boronic acid group, exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, through resonance, the lone pairs of electrons on the bromine atom can be donated to the aromatic π-system, an effect that is generally weaker than its inductive withdrawal. The bromine atom also serves as a key functional group for further transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents onto the aromatic ring.

Role of the Ethoxy Group in Modulating Electronic Properties

The ethoxy group at the ortho-position to the boronic acid is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom are delocalized into the aromatic ring. This electron-donating effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The ethoxy group's steric bulk can also play a role in directing the regioselectivity of reactions and influencing the conformation of the molecule. The electronic interplay between the electron-donating ethoxy group and the electron-withdrawing bromine atom, along with the boronic acid, creates a unique reactivity pattern for this compound. The related 2-ethoxyphenylboronic acid is noted for its involvement in studies on the effect of biaryl phosphine ligand structure on C-N and C-C bond formation, highlighting the influence of the ethoxy group. sigmaaldrich.com

Comparative Studies with Structurally Related Phenylboronic Acid Derivatives

The reactivity of this compound in organic transformations is intricately defined by the interplay of electronic, steric, and potential chelating effects originating from its unique substitution pattern. To elucidate its chemical behavior, it is instructive to compare it with structurally related phenylboronic acid derivatives. These comparisons help in understanding how the simultaneous presence of an ortho-ethoxy group and a para-bromo substituent modulates the properties and reactivity of the boronic acid moiety.

Electronic and Steric Influence of Substituents

The electronic nature of the phenyl ring directly impacts the Lewis acidity of the boronic acid and its reactivity in transition metal-catalyzed reactions. Substituents that withdraw electron density from the ring increase the acidity of the boronic acid (lower pKa), which can facilitate the formation of the boronate anion required for transmetalation. Conversely, electron-donating groups decrease acidity (higher pKa).

In this compound, these two effects are in opposition. The para-bromo substituent is moderately electron-withdrawing through its inductive effect (-I), which tends to increase the acidity. In contrast, the ortho-ethoxy group is electron-donating through resonance (+R) and electron-withdrawing inductively (-I), with the resonance effect typically being dominant. The net effect is that the ethoxy group donates electron density to the ring, which would decrease acidity.

The steric bulk of the ortho-ethoxy group also plays a crucial role. It can hinder the approach to the boronic acid group, potentially affecting reaction rates and the stability of intermediates. This steric hindrance is absent in para-substituted analogues like 4-bromophenylboronic acid.

The following table compares the reported pKa values of several related phenylboronic acids, illustrating the impact of different substituents.

| Compound Name | Substituents | pKa (in water) | Expected Influence on Acidity |

|---|---|---|---|

| Phenylboronic acid | -H | 8.83 | Baseline |

| 4-Bromophenylboronic acid | 4-Br | 8.33 | Increased acidity (electron-withdrawing) |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.25 combi-blocks.com | Decreased acidity (electron-donating) |

| 2-Methoxyphenylboronic acid | 2-OCH₃ | 9.05 | Decreased acidity, with potential for intramolecular interactions |

| 4-Ethoxyphenylboronic acid | 4-OC₂H₅ | 9.34 | Decreased acidity (electron-donating) nih.govsigmaaldrich.com |

Data sourced from established literature values. The pKa for this compound is not widely reported but is expected to be a balance of the opposing electronic effects of its substituents.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

In the context of the Suzuki-Miyaura cross-coupling, the electronic and steric properties of the boronic acid are critical. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle. However, strong electron-donating groups can also make the initial oxidative addition to the palladium catalyst slower.

A significant mechanistic feature for ortho-alkoxy substituted phenylboronic acids is the potential for the oxygen atom to act as a directing group by chelating to the palladium center. beilstein-journals.org This coordination can stabilize the transition state during transmetalation, potentially accelerating the reaction and influencing regioselectivity in reactions with poly-halogenated substrates. beilstein-journals.org For this compound, this chelation assistance from the ethoxy group could counteract the steric hindrance it imposes.

The table below provides a conceptual comparison of the reactivity of this compound with its structural relatives in a hypothetical Suzuki-Miyaura coupling reaction.

| Compound Name | Key Structural Features | Predicted Impact on Reactivity |

|---|---|---|

| 4-Bromophenylboronic acid | Electron-withdrawing group (4-Br), no steric hindrance at ortho positions. | Standard reactivity, often used as a benchmark. The electron-withdrawing group can facilitate boronate formation. sigmaaldrich.com |

| 4-Ethoxyphenylboronic acid | Strong electron-donating group (4-OEt), no steric hindrance at ortho positions. | Generally high reactivity due to enhanced nucleophilicity of the aryl group for transmetalation. sigmaaldrich.com |

| 2-Methoxyphenylboronic acid | Electron-donating group (2-OMe), steric hindrance, potential for Pd chelation. | Reactivity is a balance of steric hindrance and potential rate enhancement via chelation. beilstein-journals.org |

| This compound | Opposing electronic groups (4-Br, 2-OEt), steric hindrance, potential for Pd chelation. | Complex reactivity profile. Chelation from the ortho-ethoxy group may overcome steric hindrance and enhance reactivity compared to non-chelating analogues. The bromo group modulates the overall electron density. |

Research on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with various ortho-substituted phenylboronic acids has shown that ortho-methoxyphenylboronic acid displays unique selectivity, which is attributed to an additional metal-oxygen chelation effect in the transition state. beilstein-journals.org This effect was not observed for non-chelating analogues like ortho-chlorophenylboronic acid. beilstein-journals.org By extension, this compound is expected to exhibit similar chelating behavior, giving it a distinct reactivity profile compared to derivatives lacking an ortho-alkoxy group. This makes it a valuable reagent when specific stereo-electronic control is desired in complex cross-coupling reactions.

Applications As a Versatile Building Block in Complex Molecule Construction

Strategic Intermediates in Pharmaceutical and Agrochemical Synthesis

In the realm of medicinal chemistry, 4-Bromo-2-ethoxyphenylboronic acid serves as a pivotal component in the synthesis of bioactive compounds, enabling the efficient construction of complex molecular frameworks.

The boronic acid moiety of this compound is particularly well-suited for Suzuki-Miyaura coupling reactions. vulcanchem.com This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids, leading to the creation of biaryl structures. vulcanchem.com These biaryl scaffolds are central to the architecture of many biologically active molecules and are a common feature in modern drug discovery programs. vulcanchem.com The presence of the ethoxy group on the phenyl ring can also influence the electronic properties and stability of the molecule. vulcanchem.com

Table 1: Key Reaction Involving this compound

| Reaction Type | Role of this compound | Resulting Structure | Significance in Synthesis |

| Suzuki-Miyaura Coupling | Boronic acid source | Biaryl scaffolds | Essential for creating the core of many bioactive molecules |

Late-stage functionalization (LSF) is a crucial strategy in drug discovery that involves modifying complex molecules, such as drug candidates, in the final steps of their synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The boronic acid group of this compound makes it an ideal reagent for LSF via Suzuki-Miyaura coupling, enabling the introduction of the bromo-ethoxyphenyl group into a lead compound to optimize its pharmacological properties. vulcanchem.com

This compound has been identified as a key building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. vulcanchem.com PDE4 is an important enzyme target in the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. vulcanchem.com A patent application (WO2020070651A1) highlights its use in the creation of novel PDE4 inhibitors, underscoring its significance in the development of new therapeutic agents. vulcanchem.com

Precursors for Functional Organic Materials

Beyond its pharmaceutical applications, this compound is a valuable precursor in the field of materials science for the synthesis of functional organic materials with tailored electronic and structural properties.

In the domain of organic electronics, this compound is utilized in the synthesis of conjugated polymers for applications such as organic light-emitting diodes (OLEDs). vulcanchem.com The ability of the boronic acid to participate in polymerization reactions, coupled with the presence of the bromine atom which allows for further crosslinking, enables the creation of complex polymer architectures with desirable electronic properties for use in display and lighting technologies. vulcanchem.com

Metal-Organic Frameworks (MOFs) are a class of porous materials with high potential for applications in gas storage and separation. The rigid aromatic backbone of this compound makes it a suitable organic linker for the construction of MOFs. vulcanchem.com When incorporated into a MOF structure, it helps to create a robust and porous framework capable of adsorbing and storing gases. vulcanchem.com

Computational and Theoretical Investigations of 4 Bromo 2 Ethoxyphenylboronic Acid

Quantum Chemical Calculations for Molecular Structure and Dynamics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the geometric and vibrational properties of 4-bromo-2-ethoxyphenylboronic acid. These methods allow for a detailed exploration of the molecule's conformational landscape and the energetic factors that govern its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP, are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

While specific DFT studies on this compound are not extensively available in public literature, we can infer its structural parameters based on studies of similar molecules, such as 3-bromophenylboronic acid and other substituted phenylboronic acids. For instance, in a study of 3-bromophenylboronic acid, the C-Br bond length was calculated to be approximately 1.921 Å for both its monomeric and dimeric forms. researchgate.net It is expected that the boronic acid group, -B(OH)₂, is nearly coplanar with the benzene (B151609) ring to maximize conjugation, though some out-of-plane torsion is common. The presence of the ethoxy group at the ortho position can influence this planarity due to steric hindrance. In studies of ortho-substituted phenylboronic acids, the dihedral angle between the phenyl ring and the boronic acid group can be significant. mdpi.com For example, in ortho-substituted fluorophenylboronic acids, this angle can be around 25°. mdpi.com The C-B bond distance in related diindolylmethane-phenylboronic acid hybrids is affected by the rotation of the boronic acid group, with the distance increasing upon a 90° rotation due to the breaking of conjugation. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Inferred from Related Compounds)

| Parameter | Predicted Value | Reference Compound(s) |

| C-Br Bond Length | ~1.92 Å | 3-Bromophenylboronic acid researchgate.net |

| C-B Bond Length | ~1.56 Å | Phenylboronic acid |

| B-O Bond Length | ~1.37 Å | Phenylboronic acid |

| C-O (ethoxy) Bond Length | ~1.36 Å | Anisole |

| O-H Bond Length | ~0.97 Å | Phenylboronic acid |

| C-C-B Angle | ~121° | Phenylboronic acid |

| C-O-C Angle | ~118° | Diethyl ether |

| Dihedral Angle (Ring-B(OH)₂) | > 25° | Ortho-substituted phenylboronic acids mdpi.com |

Note: The values in this table are estimations based on computational studies of structurally similar compounds and are intended for illustrative purposes.

Phenylboronic acids are known to form stable hydrogen-bonded dimers in the solid state. wikipedia.org Computational studies on phenylboronic acid and its derivatives have shown that the dimeric form is energetically favorable. researchgate.net These dimers are typically formed through two hydrogen bonds between the hydroxyl groups of the boronic acid moieties of two separate molecules.

The dimerization energy, which is the energy released upon the formation of the dimer from two monomers, is a key indicator of the stability of the dimeric species. For phenylboronic acid, this energy is significant. The presence of substituents can modulate this energy. Computational studies on other boronic acids have shown that the formation of dimers is a common and stabilizing feature. nih.gov

Vibrational spectroscopy, coupled with theoretical calculations, provides a "fingerprint" of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes. The Potential Energy Distribution (PED) analysis helps in assigning these calculated frequencies to specific atomic motions, such as stretching, bending, and torsional modes.

For this compound, the vibrational spectrum would exhibit characteristic bands for the substituted benzene ring, the ethoxy group, and the boronic acid moiety. In general, aromatic C-H stretching vibrations are observed in the range of 3030-3100 cm⁻¹. libretexts.org The C=C stretching vibrations within the benzene ring typically appear around 1500 and 1600 cm⁻¹. libretexts.org The C-Br stretching frequency is expected to be in the lower frequency region. The vibrations of the boronic acid group are also characteristic, with O-H stretching appearing as a broad band, and B-O stretching having its own signature frequency. The presence of the ethoxy group would introduce C-O stretching and C-H vibrations from the ethyl chain.

Theoretical vibrational analysis of similar molecules, like 3-formylphenylboronic acid, has shown that the calculated spectra, after appropriate scaling, are in good agreement with experimental data. researchgate.net Such studies confirm the dimeric structure of these molecules through the observation of hydrogen-bonded O-H stretching frequencies. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Inferred from Related Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3030 - 3100 | Benzene derivatives libretexts.org |

| Aliphatic C-H Stretch (ethoxy) | 2850 - 2960 | Alkanes |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 (broad) | Dimeric boronic acids researchgate.net |

| C=C Ring Stretch | 1500 - 1600 | Benzene derivatives libretexts.org |

| C-O Stretch (ethoxy) | 1000 - 1300 | Ethers |

| B-O Stretch | 1300 - 1400 | Boronic acids |

| C-Br Stretch | 500 - 600 | Bromoarenes |

Note: These are general ranges and the exact frequencies for this compound would require specific computational analysis.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are crucial in determining its chemical reactivity. Computational methods provide valuable insights into these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich phenyl ring and the oxygen atoms of the ethoxy and hydroxyl groups, which have lone pairs of electrons. The LUMO is likely to be distributed over the boron atom, which is electron-deficient, and the antibonding orbitals of the aromatic system.

Table 3: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Expected Location of High Electron Density | Influence of Substituents |

| HOMO | Phenyl ring, oxygen atoms (ethoxy and hydroxyl) | Ethoxy group raises energy; Bromo group lowers energy |

| LUMO | Boron atom, antibonding orbitals of the phenyl ring | Bromo group lowers energy |

| HOMO-LUMO Gap | Moderate | Influenced by the balance of electron-donating (ethoxy) and electron-withdrawing/deactivating (bromo) effects |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show negative potential around the oxygen atoms of the ethoxy and hydroxyl groups due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them susceptible to nucleophilic attack. The region around the bromine atom can also exhibit a positive potential, known as a σ-hole, making it a potential site for halogen bonding. researchgate.net The aromatic ring itself will have a complex potential map influenced by the competing electronic effects of the bromo and ethoxy substituents. Studies on substituted benzenes have shown that electron-donating groups increase the negative potential above the ring, while electron-withdrawing groups make it more positive. scispace.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. juniperpublishers.comwisc.eduwisc.edu This analysis is crucial for quantifying the stabilizing effects of intramolecular interactions.

These interactions typically include:

LP → σ : Delocalization of electron density from a lone pair (LP) of an oxygen or bromine atom to an adjacent anti-bonding sigma orbital (σ).

π → π *: Electron delocalization between the π-orbitals of the phenyl ring, which is fundamental to its aromatic character.

n → π : Interactions involving a non-bonding orbital (n) and a π-antibonding orbital (π), often contributing to the electronic properties of the system.

While specific E(2) values for this compound are not available, a hypothetical table of significant interactions would resemble the following, based on analyses of similar substituted phenylboronic acids.

Table 1: Hypothetical Major Intramolecular Interactions and Second-Order Perturbation Energies (E(2)) for this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ(C-C) | Data not available | Lone Pair Delocalization |

| LP (O) | σ(B-C) | Data not available | Lone Pair Delocalization |

| LP (Br) | σ(C-C) | Data not available | Lone Pair Delocalization |

| π (C=C) | π(C=C) | Data not available | π-Conjugation |

| π (C=C) | σ*(B-C) | Data not available | Hyperconjugation |

This table is illustrative. No published data is available for this compound.

Prediction of Spectroscopic Parameters and Nonlinear Optical (NLO) Properties

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict spectroscopic and nonlinear optical (NLO) properties. These predictions are invaluable for interpreting experimental data and for identifying potential applications in materials science.

Spectroscopic Parameters: Computational models can forecast various spectroscopic data, including vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). For instance, a theoretical study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid utilized DFT to perform a vibrational assessment and analyze its electronic properties. researchgate.netbanglajol.info

Nonlinear Optical (NLO) Properties: NLO materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a significant NLO response. These properties are highly dependent on intramolecular charge transfer, which can be enhanced by the presence of both electron-donating and electron-withdrawing groups on a π-conjugated system. In this compound, the ethoxy group acts as an electron donor and the bromo and boronic acid groups can act as electron acceptors, a combination that could potentially lead to interesting NLO properties.

A predictive study would calculate these parameters, which would then be presented as follows:

Table 2: Hypothetical Calculated NLO Properties for this compound

| Parameter | Symbol | Calculated Value |

| Dipole Moment | μ (Debye) | Data not available |

| Mean Polarizability | α (esu) | Data not available |

| First-Order Hyperpolarizability | β (esu) | Data not available |

This table is illustrative. No published data is available for this compound.

Theoretical Studies on Solvent Effects on Molecular Conformation and Vibrational Characteristics

The surrounding environment, particularly the solvent, can significantly influence the properties of a solute molecule. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular conformation and vibrational spectra. researchgate.netbanglajol.info

These studies investigate how the dielectric constant and specific interactions (like hydrogen bonding) of a solvent can alter the geometry, dipole moment, and vibrational frequencies of the solute. For example, in a polar solvent, a molecule might adopt a more polar conformation. Vibrational frequencies, especially those of polar functional groups like the O-H bonds in the boronic acid moiety, are often sensitive to the solvent environment, typically showing a shift to lower frequencies (redshift) in polar solvents due to hydrogen bonding interactions.

A computational study on this compound would involve optimizing its geometry in the gas phase and in various solvents (e.g., ethanol (B145695), water, DMSO) and then calculating the resulting changes in bond lengths, angles, and vibrational frequencies. This would provide insight into the molecule's behavior in different chemical environments.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The Fourier Transform Infrared (FT-IR) spectrum of solid-phase 4-Bromo-2-ethoxyphenylboronic acid has been recorded in the 4000–400 cm⁻¹ range. nih.gov The analysis of the FT-IR spectrum reveals distinct peaks corresponding to the various functional groups present in the molecule. Key vibrational modes include the O-H stretching of the boronic acid group, C-H stretching of the aromatic ring and ethoxy group, C=C aromatic stretching, and C-Br stretching. The positions of these bands provide a unique "fingerprint" for the compound, confirming the presence of its constituent parts.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound was also recorded in the solid phase, covering the 3500–10 cm⁻¹ region. nih.gov FT-Raman spectroscopy often provides better resolution for certain vibrational modes, particularly those of non-polar bonds. The combined analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra of this compound have been recorded in a dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov The chemical shifts observed in these spectra provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons of the ethoxy group. The chemical shifts and coupling patterns of the aromatic protons are indicative of a substituted benzene (B151609) ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | Varies | Varies |

| -OCH₂CH₃ | Varies | Varies |

| -OCH₂CH₃ | Varies | Varies |

| C-Br | - | Varies |

| C-O | - | Varies |

| C-B | - | Varies |

Advanced 2D NMR Techniques (e.g., DEPT, HETCOR, COSY, APT)

To further refine the structural assignment, advanced 2D NMR techniques can be employed. While specific 2D NMR data for this compound is not detailed in the provided search results, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between CH, CH₂, and CH₃ groups. nih.gov Heteronuclear Correlation (HETCOR) spectroscopy would establish correlations between directly bonded protons and carbons. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, and Attached Proton Test (APT) would provide information about the number of attached protons to each carbon atom. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light. The UV-Vis absorption spectrum of this compound was recorded in ethanol (B145695) and water in the 200–400 nm range. nih.gov The observed absorption bands are attributed to π → π* and n → π* electronic transitions within the aromatic ring and the boronic acid functional group. libretexts.orgyoutube.comlibretexts.org The position and intensity of these bands are influenced by the solvent and the specific electronic structure of the molecule. nih.gov

| Solvent | λmax (nm) |

| Ethanol | Varies |

| Water | Varies |

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and conformation, as well as insights into its packing and intermolecular interactions within the crystal lattice.

In a typical XRD study of a phenylboronic acid derivative, the key findings would be presented in a crystallographic data table. This table would include essential parameters that describe the crystal's geometry and the quality of the diffraction data.

Table 1: Representative Crystallographic Data for a Phenylboronic Acid Derivative (Note: This table is illustrative and based on data for related compounds, as specific data for this compound is not available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀BBrO₃ |

| Formula Weight | 244.88 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4884 |

| b (Å) | 9.5235 |

| c (Å) | 18.1540 |

| β (°) | 95.203 |

| Volume (ų) | 1633.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.615 |

Data derived from studies on similar bromo-substituted aromatic compounds. researchgate.netresearchgate.net

The analysis of the crystal structure would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups and potential halogen bonding involving the bromine atom. These interactions are fundamental to the supramolecular architecture of the compound in the solid state. researchgate.netnih.gov

Synergistic Application of Experimental Spectroscopic Data with Theoretical Predictions

The integration of experimental spectroscopic data with theoretical calculations, often employing Density Functional Theory (DFT), provides a deeper understanding of a molecule's structural and electronic properties. researchgate.netresearchgate.net This synergistic approach allows for the assignment of vibrational modes observed in infrared (IR) and Raman spectra, the interpretation of nuclear magnetic resonance (NMR) chemical shifts, and the analysis of electronic transitions seen in UV-Vis spectroscopy.

For a molecule like this compound, computational studies would typically begin with a conformational analysis to identify the most stable geometry of the molecule. researchgate.net Following this, theoretical vibrational spectra can be calculated and compared with experimental IR and Raman spectra. This comparison aids in the precise assignment of vibrational bands to specific molecular motions, such as the stretching and bending of the O-H, C-O, C-Br, and B-O bonds.

Furthermore, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing these theoretical values with the experimental NMR data, a confident assignment of the signals to the individual protons and carbon atoms in the molecule can be achieved.

The electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be calculated. researchgate.net This information is crucial for understanding the molecule's reactivity and its behavior in electronic applications. The calculated electronic transitions can be correlated with the absorption bands observed in the experimental UV-Vis spectrum.

This combined experimental and theoretical approach has been successfully applied to various bromo-substituted and ethoxy-substituted phenolic and phenylboronic acid compounds, providing detailed insights into their molecular structures and properties. researchgate.netresearchgate.net Although a specific study applying this synergistic approach to this compound is not highlighted in the search results, the established methodologies for similar compounds provide a clear framework for how such an investigation would be conducted.

Future Research Trajectories and Emerging Paradigms in 4 Bromo 2 Ethoxyphenylboronic Acid Chemistry

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for key chemical intermediates. Future research will prioritize the development of more environmentally benign methods for the synthesis of 4-Bromo-2-ethoxyphenylboronic acid and its derivatives. This includes minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Current research in the broader field of arylboronic acid synthesis points towards several promising green approaches. For instance, methods utilizing methanol (B129727) as a promoting agent for the borylation of arylamines offer a cost-effective and environmentally friendly alternative to traditional heavy-metal-catalyzed reactions. organic-chemistry.org Catalyst-free methods for the hydroxylation of arylboronic acids to phenols using green oxidants like hydrogen peroxide or even oxygen in water are also gaining traction. researchgate.net One-pot procedures that combine borylation and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being developed to reduce intermediate purification steps, thereby saving time, resources, and minimizing waste. rsc.org The application of these principles to the synthesis of this compound could lead to more sustainable manufacturing processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a frequent participant. Future research will continue to push the boundaries of this reaction by exploring novel catalytic systems that offer greater efficiency, broader functional group tolerance, and enhanced selectivity.

Recent advancements have seen the development of highly active palladium-based catalysts employing sophisticated phosphine (B1218219) ligands like Cy-JohnPhos and XPhos, which have proven effective in the coupling of challenging substrates, including heteroaromatics. nih.gov The use of palladium nanoparticles as catalysts is another area of active investigation, offering potential advantages in terms of catalytic activity and recyclability. researchgate.net Furthermore, iridium-catalyzed borylation reactions are emerging as a powerful tool for the direct C-H functionalization of arenes, providing a more atom-economical route to arylboronic acids. organic-chemistry.org The application of these and other novel catalytic systems to reactions involving this compound will enable the synthesis of increasingly complex molecules with greater precision and control.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless integration with automated synthesis platforms. youtube.comyoutube.com The application of flow chemistry to the synthesis and reactions of this compound is a key area for future development.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted under conditions that are often inaccessible in batch, such as elevated temperatures and pressures. youtube.com This can lead to significantly accelerated reaction rates and improved yields. youtube.com The ability to generate and use reactive intermediates in situ within a flow system enhances safety by minimizing the accumulation of hazardous species. youtube.com For a compound like this compound, integration into automated flow synthesis platforms would enable the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science.

Discovery of Unique Reaction Manifolds Beyond Established Cross-Coupling

While the Suzuki-Miyaura reaction is the most prominent application of this compound, its reactivity extends far beyond this single transformation. A significant future research direction will be the exploration of novel reaction manifolds that leverage the unique properties of the boronic acid functional group.

For example, arylboronic acids can serve as precursors to phenols through oxidative hydroxylation reactions. researchgate.net They can also participate in the formation of a diverse range of carbocyclic and heterocyclic structures. researchgate.net Research into transition metal-catalyzed transformations of boronic acids with other organic reactants is continuously uncovering new synthetic possibilities. researchgate.net By exploring these alternative reaction pathways, chemists can expand the synthetic utility of this compound and access new classes of compounds with potentially valuable biological or material properties.

Advanced Computational Modeling for Predictive Synthesis and Functional Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and machine learning, are poised to play a transformative role in the future of this compound chemistry.

DFT calculations can provide deep mechanistic insights into reaction pathways, helping to elucidate the nature of the active catalytic species and predict the effect of ligand modifications on reaction outcomes. researchgate.net This predictive power can accelerate the discovery of new and improved catalytic systems. Machine learning algorithms are also emerging as a valuable tool for predicting chemical properties and reaction outcomes. For instance, machine learning models are being developed to predict the size of nanoparticles based on their constituent components, a capability that could be extended to materials derived from this compound. acs.org The integration of these computational tools will enable a more rational and predictive approach to the design of new synthetic methods and functional materials.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that makes them attractive building blocks for supramolecular chemistry and self-assembly. rsc.orgrsc.org This area represents a burgeoning field of research with the potential for creating highly ordered and functional nanoscale structures.

The dynamic nature of the boronate ester linkage allows for "error-checking" during the self-assembly process, leading to the formation of well-defined architectures such as macrocycles, cages, and polymers. rsc.orgresearchgate.net By incorporating this compound into larger molecular frameworks, researchers can design and construct complex supramolecular assemblies with tailored properties. acs.org These self-assembled structures have potential applications in areas such as sensing, separations, and the development of "smart" materials that can respond to external stimuli. acs.org The exploration of this compound as a component in these systems is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-ethoxyphenylboronic acid, and how can purification challenges be addressed?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. A common approach is to introduce the ethoxy group via nucleophilic substitution on a bromophenol derivative, followed by boronation using a boronic acid pinacol ester. Purification challenges arise due to boronic acid instability and potential boroxin formation. Column chromatography with deactivated silica gel (treated with 1–5% triethylamine) or recrystallization in anhydrous solvents under inert atmospheres is recommended to minimize degradation .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify substituent positions, NMR to confirm boronic acid functionality.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, particularly for resolving disorder in the boronic acid group .

- Elemental Analysis : Validate purity and stoichiometry.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Store at 0–6°C to prevent decomposition . Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure:

- Eye contact : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from boroxine formation or solvent adducts. Use:

- Variable Temperature NMR : Monitor dynamic equilibria between monomeric and trimeric boroxine forms .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.

- Deuterated Solvent Screening : Test in DMSO-d vs. CDCl to assess hydrogen-bonding effects.

Q. What strategies optimize crystal structure refinement for this compound using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) datasets to resolve disorder in the boronic acid group.

- SHELXL Refinement : Apply restraints for B–O bond lengths and angles. Use the "ISOR" command to model thermal motion anisotropy in heavy atoms (Br) .

- Validation : Check ADDSYM in PLATON to detect missed symmetry elements.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:

- Optimize Geometry : Compare computed vs. experimental bond lengths (e.g., B–O, C–Br).

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .

Q. What experimental design considerations improve yield in cross-coupling reactions involving this compound?

- Methodological Answer : Optimize:

- Catalyst System : Test Pd(PPh) vs. Pd(OAc) with ligands (e.g., SPhos) to enhance turnover.

- Base/Solvent Pair : Use KCO in THF/HO (4:1) for balanced solubility and reactivity.

- Kinetic Monitoring : Track reaction progress via NMR (if fluorinated partners are used) to identify side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.